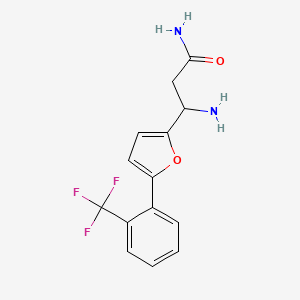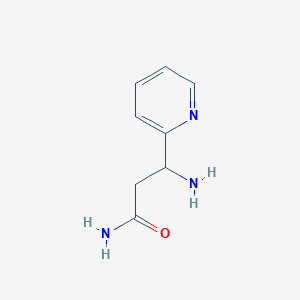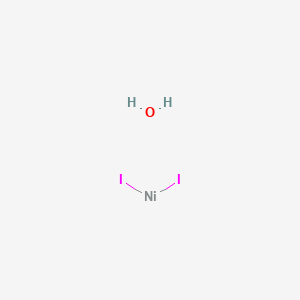
Nickel(II) iodide hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Nickel(II) iodide hydrate is an inorganic compound with the chemical formula NiI₂·xH₂O. It is a bluish-green solid that is highly soluble in water. This compound is known for its paramagnetic properties and is commonly used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Nickel(II) iodide hydrate can be synthesized through several methods:
Dissolution of Nickel Oxide, Hydroxide, or Carbonate in Hydroiodic Acid: This method involves dissolving nickel oxide (NiO), nickel hydroxide (Ni(OH)₂), or nickel carbonate (NiCO₃) in hydroiodic acid (HI) to form the hydrated nickel(II) iodide.
Dehydration of Nickel(II) Iodide Pentahydrate: The pentahydrate form of nickel(II) iodide can be dehydrated to obtain the anhydrous form, which can then be rehydrated to form the desired hydrate.
Reaction of Powdered Nickel with Iodine: Treating powdered nickel with iodine (I₂) can produce nickel(II) iodide, which can then be hydrated.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale dissolution of nickel oxide, hydroxide, or carbonate in hydroiodic acid. The resulting solution is then crystallized to obtain the hydrated form of the compound.
化学反応の分析
Nickel(II) iodide hydrate undergoes various chemical reactions, including:
Oxidation: Nickel(II) iodide can be oxidized to form nickel(III) compounds.
Reduction: It can be reduced to form nickel metal.
Substitution: Nickel(II) iodide can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are used.
Substitution: Reactions with halides like sodium chloride (NaCl) or ligands such as ammonia (NH₃) are common.
Major Products Formed
Oxidation: Nickel(III) iodide or other nickel(III) compounds.
Reduction: Nickel metal.
Substitution: Nickel(II) chloride or nickel(II) complexes with different ligands.
科学的研究の応用
Nickel(II) iodide hydrate has several scientific research applications:
Chemistry: It is used as a catalyst in carbonylation reactions and in the synthesis of various organic compounds.
Biology: Nickel compounds, including nickel(II) iodide, are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore the potential medical applications of nickel compounds, including their use in diagnostic imaging and as therapeutic agents.
Industry: this compound is used in the production of nickel-based catalysts and in various industrial chemical processes.
作用機序
The mechanism by which nickel(II) iodide hydrate exerts its effects depends on the specific application. In catalysis, nickel(II) iodide acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants. In biological systems, nickel ions can interact with proteins and enzymes, potentially affecting their function and activity.
類似化合物との比較
Nickel(II) iodide hydrate can be compared with other nickel halides, such as nickel(II) chloride (NiCl₂), nickel(II) bromide (NiBr₂), and nickel(II) fluoride (NiF₂). These compounds share similar properties but differ in their reactivity and applications:
Nickel(II) Chloride: More commonly used in laboratory and industrial applications due to its higher stability and availability.
Nickel(II) Bromide: Similar to nickel(II) iodide but less commonly used.
Nickel(II) Fluoride: Has different reactivity due to the presence of fluoride ions, which are more electronegative.
This compound is unique in its bluish-green color and specific applications in catalysis and organic synthesis.
特性
IUPAC Name |
diiodonickel;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCZMUGSQXVQMM-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Ni](I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2I2NiO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.518 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7790-34-3 |
Source


|
| Record name | Nickel iodide (NiI2), hexahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 2-{2-[(cyclohexylamino)carbonyl]anilino}-2-oxoacetate](/img/structure/B1660436.png)
![spiro[1,3-dihydrobenzimidazole-2,3'-1H-indole]-2'-one](/img/structure/B1660437.png)
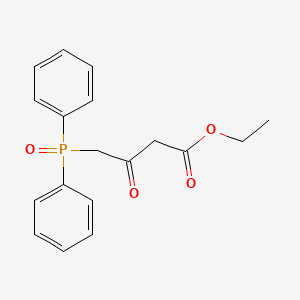
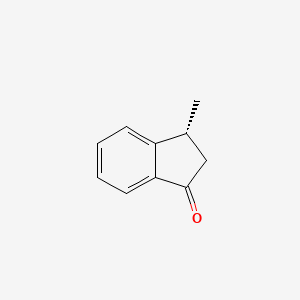
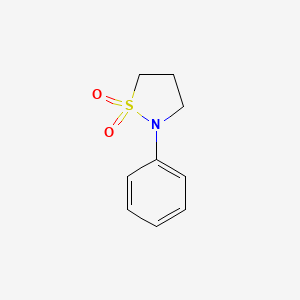
![1-Oxaspiro[4.5]dec-2-en-4-one](/img/structure/B1660449.png)
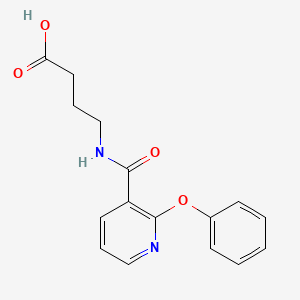

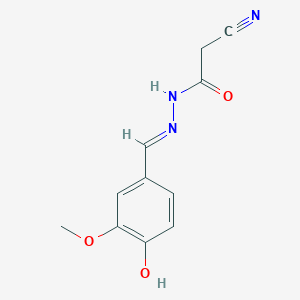
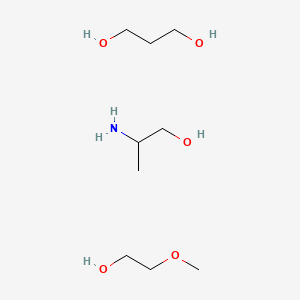
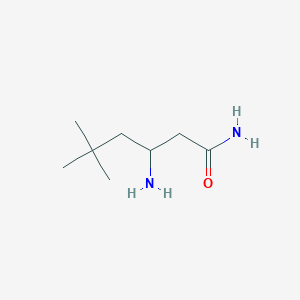
![3-Amino-3-[5-(4-bromophenyl)furan-2-yl]propanamide](/img/structure/B1660456.png)
